![molecular formula C7H4ClF3O2S B2842568 Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- CAS No. 1228781-84-7](/img/structure/B2842568.png)
Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-
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Overview
Description
“Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of sulfonyl derivatives like “Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” often involves the use of chlorosulfonic acid . The initial compound for the synthesis is benzene, which undergoes several steps to procure the product .Molecular Structure Analysis
The molecular structure of “Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” can be represented by the formula C7H5ClF2O2S . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” are likely to be similar to those of other benzene derivatives. For instance, benzene compounds undergo electrophilic substitution reactions . The electrophile is actually sulfur trioxide, SO3 .Scientific Research Applications
Solubility and Stability Studies
The solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been extensively studied, revealing a solubility sequence favoring chloroform over acetone, ethyl acetate, toluene, and ethanol. This knowledge is crucial for the development of pharmaceutical formulations and chemical processes that require precise solubility characteristics. The modified Apelblat equation provided a satisfactory correlation of the solubility data, indicating its potential for predicting the solubility of similar compounds under various conditions (Qian, Wang, & Chen, 2014).
Luminescent Materials
Innovative luminescent materials based on benzene derivatives have been developed for imaging applications and displays, showcasing the potential of benzene-based fluorophores. The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, in particular, demonstrates high fluorescence emission, photostability, water solubility, solvent and pH-independence, and a significant Stokes shift. This underscores benzene derivatives' role in advancing fluorescent dye technology and their application in biological imaging and optical devices (Beppu et al., 2015).
Stereoselective Synthesis
The stereoselective synthesis of 2,2-disubstituted 1-fluoro-alkenes demonstrates the versatility of benzene derivatives in organic synthesis. This process, involving (E)-[[fluoro(2-phenylcyclohexylidene)-methyl]sulfonyl]benzene and (Z)-[2-(fluoromethylene)-cyclohexyl]benzene, highlights the precision achievable in constructing complex molecular architectures, essential for developing new materials and pharmaceuticals (McCarthy, Matthews, & Paolini, 2003).
Catalysis
Catalytic methods have been developed using benzene derivatives, such as the sulfonyloxylactonization of alkenoic acids. This process, employing (diacetoxyiodo)benzene as a catalyst, underscores the importance of benzene derivatives in facilitating efficient and novel synthetic routes. Such catalytic methods are pivotal in synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Yan et al., 2009).
Material Science and Proton Exchange Membranes
Benzene derivatives have been incorporated into sulfonated poly(arylene ether sulfone)s block copolymers for fuel-cell applications. These materials demonstrate high proton conductivity and mechanical properties, indicating their potential as components in fuel cells. The incorporation of benzene derivatives into the polymer backbone plays a critical role in achieving the desired properties for efficient energy conversion and storage solutions (Bae, Miyatake, & Watanabe, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[chloro(difluoro)methyl]sulfonyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-4-2-1-3-5(6)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNVIICBRVNXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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